molecular formula C10H12O B13788835 3,4-Dihydro-4-methyl-1H-2-benzopyran CAS No. 26164-08-9

3,4-Dihydro-4-methyl-1H-2-benzopyran

Cat. No.: B13788835
CAS No.: 26164-08-9
M. Wt: 148.20 g/mol
InChI Key: KFOXDILMEHCWMS-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-methyl-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are bicyclic structures consisting of a benzene ring fused to a pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-4-methyl-1H-2-benzopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenol with formaldehyde and a suitable catalyst to form the intermediate, which is then cyclized to produce the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-4-methyl-1H-2-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyrans, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dihydro-4-methyl-1H-2-benzopyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-4-methyl-1H-2-benzopyran involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-4-methyl-1H-2-benzopyran stands out due to its specific methyl group at the 4-position, which influences its reactivity and biological activity. This unique structural feature makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

26164-08-9

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

4-methyl-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C10H12O/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3

InChI Key

KFOXDILMEHCWMS-UHFFFAOYSA-N

Canonical SMILES

CC1COCC2=CC=CC=C12

Origin of Product

United States

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